[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with an amino-acetylamino group and a benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the amino-acetylamino group: This step involves the acetylation of an amino group followed by its attachment to the cyclohexyl ring through nucleophilic substitution.
Formation of the benzyl ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester: can be compared with similar compounds such as:
2-Phenethylamines: These compounds share a similar amine group but differ in their overall structure and functional groups.
4-Aminocoumarins: These compounds have an amino group and a coumarin ring, offering different biological activities and applications.
4-Hydroxy-2-quinolones: These compounds feature a quinolone ring and hydroxyl group, providing unique chemical reactivity and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20(17(22)23-12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-16(21)11-18/h2-6,14-15H,7-12,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMCPCGCEKYSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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